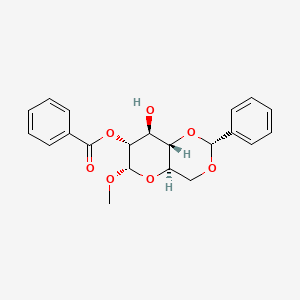

a-D-Glucopyranoside,methyl4,6-O-(phenylmethylene)-,2-benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate: is a chemical compound used primarily as a chiral building block and intermediate in the preparation of various sugars. It is also utilized in chemical, pharmaceutical, and biological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate typically involves the protection of the hydroxyl groups on the glucopyranoside ring. This is achieved by reacting the glucopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal . The reaction conditions often include:

Solvent: Acetone, benzene, or ethyl ether

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to ensure consistent product quality

Purification steps: such as recrystallization or chromatography to achieve high purity levels

Analyse Des Réactions Chimiques

Types of Reactions: a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the benzylidene group.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Synthesis of Sugar Derivatives

α-D-Glucopyranoside derivatives are essential in carbohydrate chemistry for synthesizing various sugar derivatives. The compound is utilized as a chiral building block in the preparation of different sugars, which are vital for creating complex carbohydrates used in pharmaceuticals and food industries .

Pharmaceutical Applications

The compound has been identified as an intermediate in pharmaceutical research. Its derivatives have been explored for their potential use in drug development, particularly for creating compounds with antibacterial properties. Research has shown that acyl derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibit significant antibacterial activity against various pathogenic bacteria .

Immunomodulatory Effects

Recent studies have indicated that certain derivatives of this compound may possess immunomodulatory properties. These compounds can enhance immune responses and may be useful in developing treatments for conditions associated with immune suppression . The ability to modulate immune responses opens avenues for research into therapies for infections and other diseases where immune response is critical.

Case Study 1: Antibacterial Screening

In a study conducted by researchers at the University of Chittagong, methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives were synthesized through direct acylation methods. The resulting compounds underwent antibacterial screening using the disk diffusion method against four human pathogenic bacteria. Results indicated that several synthesized derivatives showed promising antibacterial activity, suggesting potential applications in antibiotic development .

Case Study 2: Chiral Phase Transfer Catalysts

Another application explored the use of α-D-glucopyranoside derivatives as chiral phase transfer catalysts in asymmetric syntheses. These catalysts are crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals . The efficiency of these catalysts was evaluated, demonstrating their effectiveness in facilitating reactions that yield desired enantiomers.

Mécanisme D'action

The mechanism of action of a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a chiral building block, influencing the stereochemistry of the molecules it interacts with . This can affect enzymatic activity, receptor binding, and other biochemical processes.

Comparaison Avec Des Composés Similaires

- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

- Methyl 4,6-O-benzylidene-beta-D-glucopyranoside

Comparison: a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate is unique due to its specific benzylidene protection and the presence of the benzoate group. This makes it particularly useful as a chiral building block and intermediate in various synthetic processes .

Activité Biologique

α-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate is a glycoside derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its structural properties make it a versatile compound for research and application in drug development, especially as an intermediate in the synthesis of other biologically active compounds.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₆ |

| Molecular Weight | 282.29 g/mol |

| Melting Point | 164-167 °C |

| Solubility | Soluble in water, acetone, benzene, ethyl ether |

| Optical Rotation | +110° (c=2 in chloroform) |

These properties indicate its potential as a chiral building block in organic synthesis and pharmaceutical applications .

Biological Activity

Research has shown that derivatives of α-D-glucopyranoside exhibit significant biological activities. The following sections summarize key findings related to its antibacterial and other pharmacological activities.

Antibacterial Activity

A study focused on synthesizing methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives demonstrated promising antibacterial effects against several pathogenic bacteria. The derivatives were evaluated using the disc diffusion method against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound .

Case Study: Antibacterial Screening

- Study Design : Synthesis of derivatives followed by antibacterial screening.

- Pathogens Tested :

- E. coli

- S. aureus

- P. aeruginosa

- Method : Disc diffusion method.

- Findings : Several synthesized derivatives showed significant inhibition zones compared to controls.

Antioxidant Activity

In addition to its antibacterial properties, some studies have reported that glucopyranoside derivatives possess antioxidant activities. The presence of phenolic groups in the structure is believed to contribute to this biological effect, making these compounds potential candidates for further research in oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of α-D-glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate can be achieved through various methods involving acylation reactions. For example, one method involves using methyl α-D-mannopyranoside reacted with benzaldehyde dimethyl acetal under acidic conditions. This reaction yields various derivatives with potential biological activities .

Propriétés

IUPAC Name |

[(2R,4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKUKOCUXSRSAR-WHHPXKAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.